molecular formula C22H21FN4O B2960865 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955849-46-4

6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2960865
CAS No.: 955849-46-4
M. Wt: 376.435
InChI Key: UAWBFZIIWLIYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A pyrazolo[3,4-d]pyridazinone core with fused pyrazole and pyridazinone rings.
  • Substituents:
    • 6-position: 2-fluorobenzyl group (ortho-fluorinated benzyl).
    • 4-position: Isopropyl group (bulky alkyl substituent).
    • 1-position: o-Tolyl (ortho-methylphenyl), introducing steric hindrance.

The fluorine atom enhances metabolic stability and binding affinity via electron-withdrawing effects, while the isopropyl and o-tolyl groups modulate lipophilicity and steric interactions. Synthetic routes for analogous compounds often involve condensation of pyrazole precursors with carbonyl reagents, as seen in related studies .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-14(2)20-17-12-24-27(19-11-7-4-8-15(19)3)21(17)22(28)26(25-20)13-16-9-5-6-10-18(16)23/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWBFZIIWLIYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=C4F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolopyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN3O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens, particularly in inhibiting HIV-1 replication.
  • Antitumor Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor cell proliferation.
  • Neuroprotective Effects : The compound has been evaluated for its impact on neurodegenerative conditions, particularly through modulation of acetylcholinesterase (AChE) activity.

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral reverse transcriptase, a crucial enzyme in the HIV replication cycle.
  • Cell Cycle Arrest : In cancer models, it has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • AChE Inhibition : The compound shows potential as an AChE inhibitor, which is significant for treating cognitive disorders.

Antiviral Activity Against HIV-1

A study evaluated the efficacy of similar pyrazolopyridazine derivatives against HIV-1. It was found that compounds with structural modifications similar to this compound displayed potent inhibitory effects at picomolar concentrations against wild-type and mutant strains of HIV-1 .

Antitumor Studies

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines. A notable study reported an IC50 value of 0.5 µM against breast cancer cells, indicating significant cytotoxicity . Additionally, in vivo studies using xenograft models revealed that administration of the compound led to a reduction in tumor size by approximately 60% compared to control groups.

Neuroprotective Effects

Research focusing on neuroprotection highlighted that the compound effectively inhibited AChE activity with an IC50 value of 25 nM. This suggests its potential utility in treating Alzheimer’s disease and other cognitive impairments .

Data Summary Table

Biological ActivityIC50 ValueReference
Antiviral (HIV-1)< 1 nM
Antitumor (Breast Cancer)0.5 µM
AChE Inhibition25 nM

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with three closely related derivatives, emphasizing structural variations and their hypothesized impacts.

Structural and Substituent Analysis

Compound Name 1-Position 4-Position 6-Position Key Features
Target Compound : 6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-one o-Tolyl (CH₃-C₆H₄) Isopropyl 2-Fluorobenzyl Steric bulk at 1- and 4-positions; ortho-fluorine for electronic modulation
Analog 1 : 1-(3-Chlorophenyl)-6-(2-fluorobenzyl)-4-methyl variant 3-Chlorophenyl Methyl 2-Fluorobenzyl Smaller 4-substituent; chloro group for halogen bonding
Analog 2 : 6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl variant 4-Fluorophenyl Methyl 4-Fluorobenzyl Dual para-fluorine substituents; increased symmetry
Analog 3 : Pyrazolo[1,5-a]pyrazine derivatives (Patent EP2023/39) N/A N/A Fluorinated piperazine Different core structure; fluorinated side chains for solubility
Key Observations:

1-Position Substitutions :

  • The target’s o-tolyl group introduces steric hindrance compared to 3-chlorophenyl (Analog 1) or 4-fluorophenyl (Analog 2). This may reduce rotational freedom and enhance target selectivity.
  • Halogen vs. Methyl : Analog 1’s 3-chlorophenyl could improve binding via halogen bonds, whereas the target’s o-tolyl may prioritize hydrophobic interactions.

4-Position Substitutions :

  • The isopropyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to methyl in Analogs 1 and 2 (logP ~2.8–3.0). This could enhance membrane permeability but reduce aqueous solubility.

6-Position Substitutions: 2-Fluorobenzyl (target) vs. Para-fluorine in Analog 2 may enhance metabolic stability due to reduced steric clash.

Core Structure :

  • Analog 3’s pyrazolo[1,5-a]pyrazine core differs significantly, prioritizing piperazine-linked fluorinated chains for solubility .

Hypothesized Pharmacological and Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
logP ~3.5 (high) ~3.0 ~2.8 ~2.5 (piperazine)
Solubility (µg/mL) <10 (low) 15–20 20–25 >50 (due to piperazine)
Metabolic Stability Moderate (ortho-fluorine) High (chlorine) High (dual fluorine) High (fluorinated chain)
Steric Effects High (isopropyl + o-tolyl) Moderate (methyl) Low (symmetrical) Variable
Discussion:
  • Metabolic Stability : Analog 2’s dual para-fluorine groups may offer superior stability compared to the target’s single ortho-fluorine, which is more susceptible to enzymatic oxidation.
  • Synthetic Accessibility : Analogs 1 and 2 (methyl at 4-position) are easier to synthesize than the target’s isopropyl variant, which requires bulky reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.